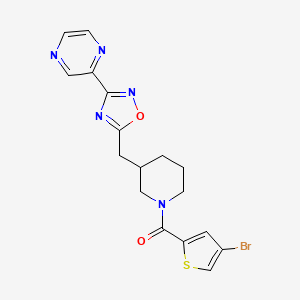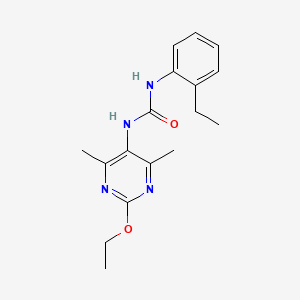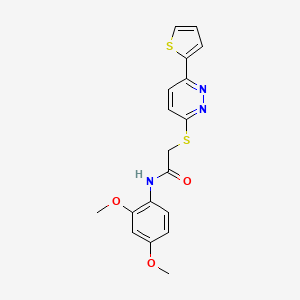![molecular formula C16H12N2O4 B2551628 2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide CAS No. 320424-95-1](/img/structure/B2551628.png)
2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide, also known as 2-hydroxy-N'-[3-oxo-2-benzofuran-1(3H)-ylidene]benzenecarboximidamide, is a small molecule that has been studied extensively in the scientific community. It is a member of the family of benzofuran-based compounds and has been found to have a wide range of applications in various fields such as drug development, medicinal chemistry, and biochemistry. This compound has a unique structure and is composed of two benzene rings, an oxo group, and a hydroxyl group. It has been extensively studied due to its potential applications in various areas of research.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide often involves multi-step processes, including the reaction of carbohydrazide with dicarbonyl compounds to yield a variety of ylidene derivatives. These derivatives display potential due to their structural diversity and the introduction of functional groups that can enhance biological activity (Alekseyev, Saminskaya, & Yakimovich, 2012).
Antimicrobial and Antitubercular Activities
Compounds synthesized from 2-hydroxybenzophenone, including those with a benzofuran backbone, have been explored for their antimicrobial properties. For instance, studies have shown that these compounds exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Anticancer Activity
The anticancer potential of benzofuran derivatives has been a focus of research, with studies highlighting their ability to inhibit cancer cell proliferation. These compounds have been tested against various cancer cell lines, including leukemia and breast cancer, showing promising results in inhibiting tumor growth. The mechanism of action often involves interaction with cellular biomarkers and inhibition of tubulin polymerization, a crucial process in cell division (Pieters et al., 1999).
Catalytic and Biological Applications
In addition to antimicrobial and anticancer activities, some derivatives synthesized from this compound have been evaluated for their catalytic properties, particularly in oxidation reactions. These studies aim to explore the compounds' efficiency in facilitating chemical transformations, which can have broader applications in synthetic chemistry and pharmaceutical manufacturing (Ta et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHTJGTYCRJIS-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2551551.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide](/img/structure/B2551553.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
